

4-Isopropylcyclohexanol CAS number and synonyms

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Compound of Interest

Compound Name: **4-Isopropylcyclohexanol**

Cat. No.: **B103256**

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An In-depth Technical Guide to **4-Isopropylcyclohexanol** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-isopropylcyclohexanol**, a versatile alicyclic alcohol. With a focus on practical application and scientific integrity, this document delves into the compound's chemical identity, stereoisomer-specific properties, synthesis methodologies, and key applications relevant to the fields of chemical research and pharmaceutical development.

Core Chemical Identity

4-Isopropylcyclohexanol is a cyclic alcohol characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively. Its molecular structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: **cis-4-isopropylcyclohexanol** and **trans-4-isopropylcyclohexanol**. The properties and applications of these isomers can differ significantly, a critical consideration for any synthetic or analytical endeavor.

Chemical Abstract Service (CAS) Numbers:

Isomer/Mixture	CAS Number
cis- and trans-Mixture	4621-04-9 [1] [2] [3] [4] [5] [6]
cis-Isomer	22900-08-9 [4] [5] [7] [8] [9]
trans-Isomer	15890-36-5 [4] [5] [10] [11] [12] [13]

Synonyms:

The compound is known by a variety of names in literature and commerce, including:

- p-Isopropylcyclohexanol[\[2\]](#)[\[5\]](#)
- 4-(1-Methylethyl)cyclohexanol[\[1\]](#)
- Folrosia[\[1\]](#)[\[6\]](#)
- Apo Patchone[\[1\]](#)[\[6\]](#)
- 4-propan-2-ylcyclohexan-1-ol[\[5\]](#)

Physicochemical Properties: A Tale of Two Isomers

The spatial arrangement of the isopropyl and hydroxyl groups dictates the physical and, consequently, the sensory properties of each isomer. The cis isomer, with both substituents on the same face of the cyclohexane ring, generally exhibits a more potent and desirable odor profile for fragrance applications compared to the trans isomer.[\[14\]](#)

Property	cis-4- Isopropylcyclohexa- nol	trans-4- Isopropylcyclohexa- nol	Mixture
Molecular Formula	C ₉ H ₁₈ O ^[4]	C ₉ H ₁₈ O ^[4]	C ₉ H ₁₈ O ^{[1][2][15]}
Molecular Weight	142.24 g/mol ^{[4][5]}	142.24 g/mol ^{[4][5]}	142.24 g/mol ^{[2][4][5]} ^[15]
Appearance	Colorless to almost colorless clear liquid ^[7]	Colorless to almost colorless clear liquid ^[12]	Colorless to almost colorless clear liquid ^{[1][3]}
Boiling Point	Not specified	Not specified	~213 °C (estimated) ^[4]
Flash Point	Not specified	Not specified	~87.33 °C (estimated) ^[4]
Density	Not specified	Not specified	~0.914 - 0.916 g/cm ³ ^{[1][16]}
Solubility	Soluble in ethanol ^[4]	Soluble in ethanol ^[4]	Soluble in ethanol, methanol, isopropanol ^[4]

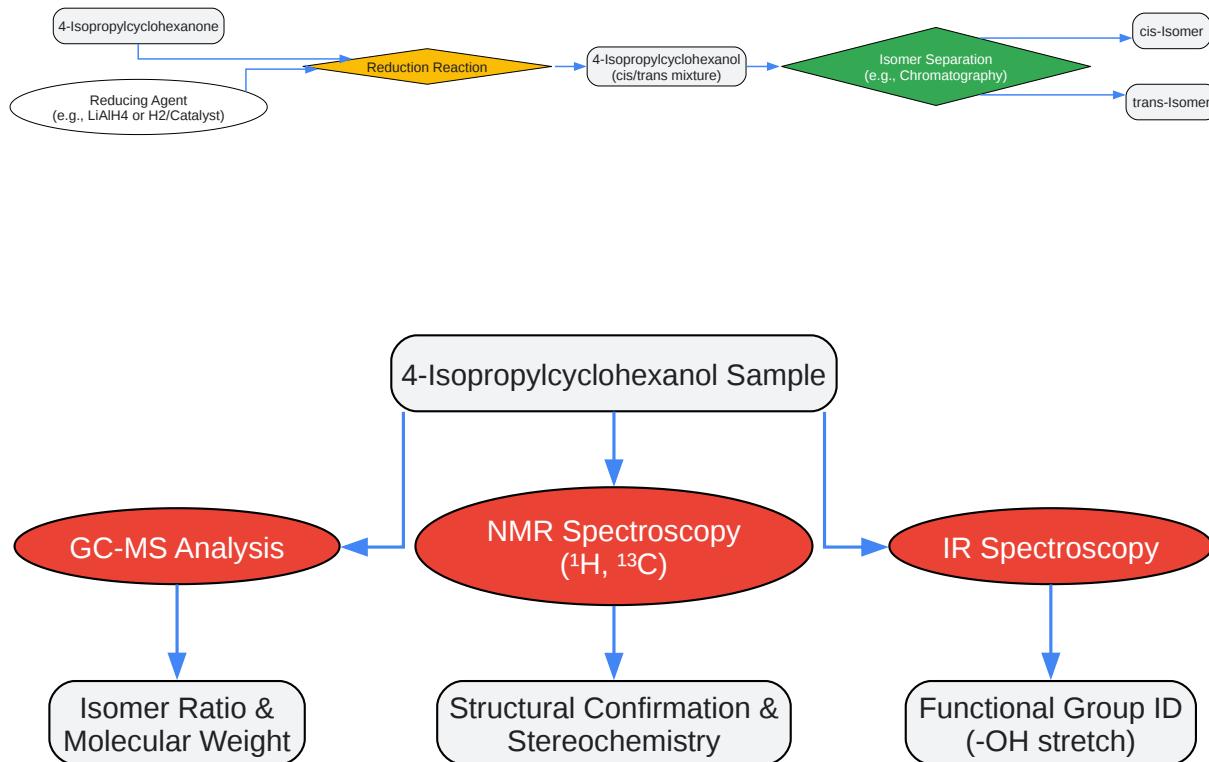
Synthesis Methodologies: From Precursor to Product

The most common and industrially relevant synthesis of **4-isopropylcyclohexanol** involves the catalytic hydrogenation of 4-isopropylcyclohexanone.^[17] This precursor is readily accessible and its reduction allows for the formation of a mixture of cis and trans isomers. The choice of catalyst and reaction conditions can influence the isomeric ratio of the final product.

General Synthesis Workflow: Hydrogenation of 4-Isopropylcyclohexanone

The reduction of the ketone precursor is a foundational reaction in organic synthesis. The use of metal hydrides or catalytic hydrogenation are the primary routes. For instance, reduction with

lithium aluminum hydride in an etheral solvent provides a straightforward method for obtaining the alcohol.[16]



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